molecular formula C18H19NO4 B5885061 N-1,3-benzodioxol-5-yl-2-(2,4,5-trimethylphenoxy)acetamide

N-1,3-benzodioxol-5-yl-2-(2,4,5-trimethylphenoxy)acetamide

Cat. No. B5885061
M. Wt: 313.3 g/mol
InChI Key: MBOHYAMGZXNJMY-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-2-(2,4,5-trimethylphenoxy)acetamide, commonly known as BTMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

BTMA has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been found to exhibit potent neuroprotective, anti-inflammatory, and analgesic properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

BTMA is believed to exert its effects through the modulation of various signaling pathways in the brain, including the NMDA receptor and the inflammatory cytokine pathway. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6, as well as reduce oxidative stress and apoptosis in neuronal cells.
Biochemical and Physiological Effects
BTMA has been found to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of oxidative stress and inflammation, and the promotion of neuronal survival and differentiation. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

BTMA has several advantages for use in lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, it also has some limitations, including its relatively short half-life and the need for further toxicity studies before it can be used in humans.

Future Directions

There are several exciting future directions for research on BTMA, including the development of more potent and selective analogs, the investigation of its potential applications in other neurological disorders such as epilepsy and multiple sclerosis, and the exploration of its underlying mechanisms of action. Additionally, further studies are needed to determine the optimal dosage and administration route for BTMA to maximize its therapeutic potential.

Synthesis Methods

BTMA can be synthesized using a multistep process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with 2,4,5-trimethylphenol in the presence of a reducing agent such as sodium borohydride. The resulting compound is then acetylated using acetic anhydride and reacted with glycine to form the final product, BTMA.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2,4,5-trimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-11-6-13(3)16(7-12(11)2)21-9-18(20)19-14-4-5-15-17(8-14)23-10-22-15/h4-8H,9-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOHYAMGZXNJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)OCC(=O)NC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-2-(2,4,5-trimethylphenoxy)acetamide

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